Cas no 134-32-7 (naphthalen-1-amine)

1-naphthylamine, a chemical with molecular formula c10h9n, is mainly used for analytical reagents \ fluorescent indicators and gas chromatography stationary solutions< Br > on October 27th, 2017, the list of carcinogens released by the international agency for research on cancer of the World Health Organization was preliminarily sorted out for reference. 1-naphthylamine was included in the list of three categories of carcinogens (not classified as carcinogenic to humans
)< Br>
naphthalen-1-amine structure
naphthalen-1-amine structure
naphthalen-1-amine
134-32-7
C10H9N
143.18516
MFCD00004016
36319
8640

naphthalen-1-amine Properties

Names and Identifiers

    • 1-Aminonaphthalene
    • alpha-naphthylamine isopac
    • azoic diazo component 114
    • fast garnet b base
    • naphthalidam
    • naphthalidine
    • a-naphthylamine
    • 1-aminonaftalen
    • 1-aminonaftalen(czech)
    • 1-naftilamina
    • 1-naftylamin
    • 1- naftylamine
    • 1-naphthalamine
    • 1-naphthalenamine
    • 1 –naphthylamin
    • 1-Aminonaphthaleneneat
    • 1-Naphthylamine
    • 1-amino-naphthalene
    • 1-Naphthylamin
    • Aminogen I
    • naphthalen-1-NH2
    • naphthalen-1-ylamine
    • Naphtylamines
    • α-Naphthylamine
    • ci37265
    • C.I. 37265
    • 1-phthylamine
    • 1-Naftylamine
    • alpha-naftylamin(czech)
    • α-Naphthylamine≥ 98.5% (HPLC)
    • 1-Aminophthalene
    • C.I. Azoic Diazo Component 114
    • c.i.azoicdiazocomponent114
    • Azoic diazo component 114
    • Fast garnet B base
    • Naphthalidam
    • Naphthalidine
    • a-Naphthylamine
    • 1-Naftylamin
    • 1-Naftilamina
    • naphthalen-1-amine
    • alpha-Naftylamin
    • FT-0622384
    • 134-32-7
    • alpha-Naphthylamine
    • NCGC00091092-04
    • UNII-9753I242R5
    • 5I2
    • 1-amino napthalene
    • DTXCID30920
    • alpha-Naphthylamine [UN2077] [Poison]
    • SCHEMBL8059977
    • CI Azoic Diazo Component 114
    • .alpha.-Naftalamin
    • AC-10635
    • NCGC00258785-01
    • 1-Naftilamina [Spanish]
    • FT-0608132
    • 25168-10-9
    • alpha-Naftalamin [Czech]
    • .alpha.-Aminonaphthalene
    • UN 2077
    • CAS-134-32-7
    • 1-Naftylamine [Dutch]
    • 1-napthylamine
    • EN300-18066
    • HSDB 1080
    • 1-NAPHTHYLAMINE [IARC]
    • alpha-Aminonaphthalene
    • Naphthaleneamine
    • 1-naphthaleneamine
    • UN2077
    • Tox21_201233
    • MFCD00004016
    • RCRA waste number U167
    • DTXSID7020920
    • Naphthylamine
    • NCGC00256472-01
    • AKOS000119159
    • 1-NAPHTHYLAMINE [HSDB]
    • 78832-53-8
    • W-108286
    • 1-naphthyl amine
    • Nitrate Reagent A, for microbiology
    • SCHEMBL7738276
    • N0052
    • 4-12-00-03009 (Beilstein Handbook Reference)
    • A806762
    • 9753I242R5
    • aminonaphthalene
    • 1-naphtylamine
    • InChI=1/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H
    • RCRA waste no. U167
    • 1-Naphthylamine, p.a., 99.0%
    • alpha-Naftalamin
    • 1-Naphthylamine, >=99.0%
    • EC 205-138-7
    • 1-NAPHTHYLAMINE [MI]
    • F2190-0453
    • NS00010844
    • naphthalen-1-yl-amine
    • AB00443633-03
    • 1-aminonaphthalen
    • .alpha.-Naphthylamine
    • BDBM50282489
    • 1-Naphthylamine, technical grade
    • BRN 0386133
    • Alfanaftilamina [Italian]
    • Alfanaftilamina
    • CHEBI:50450
    • 1-Aminonaftalen [Czech]
    • Naphthalenamine
    • 1-Naftylamin [Czech]
    • alpha-Naftylamin [Czech]
    • 1-naphthalenylamine
    • EINECS 205-138-7
    • 1-Naphthylamin [German]
    • AI3-00085
    • N0165
    • 1-NAPHYLAMINE
    • CHEMBL57394
    • Q161655
    • NCGC00091092-01
    • CI 37265
    • NCGC00091092-02
    • 1-Naphthylamine, analytical standard
    • 1-Naphthaylamine
    • Alfa-naftyloamina
    • Z57127984
    • CCRIS 423
    • Fast Garnet Base B
    • naphthyl-amine
    • NCGC00091092-03
    • .alpha.-Naftylamin
    • alfa-Naftyloamina [Polish]
    • AS-13623
    • SCHEMBL9029
    • Tox21_302805
    • 1-Naphthalenamine
    • Fast Garnet B Base
    • BBL013044
    • DB-063020
    • STK301604
    • Naphthalene, 1-amino-
    • 1-Aminonaftalen
    • Naphthalen-1-ylamine
    • 1-Naphthalamine
    • 1-NAPHTHYLAMINE
    • +Expand
    • MFCD00004016
    • RUFPHBVGCFYCNW-UHFFFAOYSA-N
    • 1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
    • C1=CC=C2C(=C1)C=CC=C2N

Computed Properties

  • 143.07300
  • 1
  • 1
  • 0
  • 143.073499
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 3.00320
  • 26.02000
  • 6398
  • 1.6703
  • Insoluble 0.1698 g/100 ml
  • 301°C(lit.)
  • 49.0 to 51.0 deg-C
  • No data available
  • Fahrenheit: 314.6 ° f < br / > Celsius: 157 ° C < br / >
  • 2682
  • 1.7g/l
  • The pure product is colorless crystal or block, has a foul smell, and is easy to sublime. [1]
  • 7.1 (1g/l, H2O, 20℃)
  • Insoluble in water, soluble in ethanol, ether, chloroform. [11]
  • Sensitive to light
  • 3.92(at 25℃)
  • Non& uorescence (3.4) to blue & uorescence (4.8)
  • 1.114 g/mL at 25 °C(lit.)
  • 7.30 eV

naphthalen-1-amine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium hydroxide Catalysts: Silica ,  Chitosan Solvents: Water ;  pH 13, rt
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  80 °C
1.3 Reagents: Triphenylphosphine Catalysts: p-Toluenesulfonic acid ,  Nickel dichloride Solvents: Ethanol ;  4 h, 4 MPa, 180 °C
Reference
Non-noble metallic Fe catalyst systems for the reductive carbonylation of nitrobenzene
Zhang, Jun; et al, Huaxue Xuebao, 2012, 70(1), 35-38

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Water ;  rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Water ;  rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetonitrile ;  60 min, rt
Reference
Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines
Mekhemer, Islam M. A. ; et al, ACS Omega, 2020, 5(44), 28712-28721

naphthalen-1-amine Raw materials

naphthalen-1-amine Preparation Products

naphthalen-1-amine Related Literature